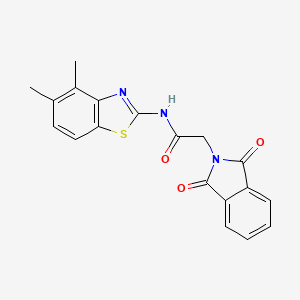

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

CAS No.: 888409-66-3

Cat. No.: VC4478527

Molecular Formula: C19H15N3O3S

Molecular Weight: 365.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888409-66-3 |

|---|---|

| Molecular Formula | C19H15N3O3S |

| Molecular Weight | 365.41 |

| IUPAC Name | N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

| Standard InChI | InChI=1S/C19H15N3O3S/c1-10-7-8-14-16(11(10)2)21-19(26-14)20-15(23)9-22-17(24)12-5-3-4-6-13(12)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23) |

| Standard InChI Key | YOIUMSMNFQFUCE-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C |

Introduction

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A general synthetic route includes:

-

Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via a cyclization reaction involving o-substituted anilines and sulfur donors under acidic conditions.

-

Coupling with Isoindoline Dione: The isoindoline dione moiety is introduced through nucleophilic substitution or amidation reactions using phthalimide derivatives as precursors.

-

Final Product Purification: The crude product is purified using recrystallization or chromatographic techniques to ensure high purity.

Analytical Characterization

The compound's structure is confirmed using advanced spectroscopic methods:

NMR Spectroscopy (¹H and ¹³C):

-

Proton signals for methyl groups on the benzothiazole ring appear as singlets.

-

Amide protons are observed as downfield singlets due to hydrogen bonding.

Mass Spectrometry (LC-MS):

-

Molecular ion peak at m/z = 353 confirms the molecular weight.

IR Spectroscopy:

-

Characteristic amide stretching vibrations (~1650 cm⁻¹).

-

C=O stretching bands from the isoindoline dione (~1720 cm⁻¹).

Potential Pharmacological Applications

The structural features of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide suggest it may exhibit diverse biological activities:

-

Anticancer Activity: Compounds containing benzothiazole and isoindoline dione scaffolds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting key enzymes.

-

Antimicrobial Properties: The presence of nitrogen and sulfur atoms in the benzothiazole ring enhances its potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria.

Molecular Docking Studies

In silico studies often predict the binding affinity of such compounds to biological targets like enzymes or receptors. For example:

-

Docking against kinases or proteases may reveal inhibitory potential.

-

Lipophilic substitutions (e.g., methyl groups) improve membrane permeability.

Comparative Data Table

| Property | Details |

|---|---|

| Molecular Formula | C18H15N3O3S |

| Molecular Weight | 353.40 g/mol |

| Key Functional Groups | Benzothiazole, Isoindoline Dione, Amide |

| Solubility | Soluble in DMSO; limited solubility in water |

| Potential Applications | Anticancer, Antimicrobial |

Future Directions

Further research can focus on:

-

Structural Modifications: Introducing functional groups to enhance bioactivity.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

-

Combination Therapies: Using this compound alongside existing drugs for synergistic effects.

This compound represents a promising candidate for drug development due to its unique structural features and potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume